molecular formula C24H27NO3 B5444125 3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B5444125
M. Wt: 377.5 g/mol
InChI Key: BHJNDUBILNOCKM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (ChemDiv ID: D635-0104) is a coumarin derivative with the molecular formula C₂₄H₂₇NO₃ and a molecular weight of 377.48 g/mol . Key structural features include:

  • Benzyl substituent at position 3.
  • 7-hydroxy group and 4-methyl group on the chromenone core.
  • 8-[(3-methylpiperidin-1-yl)methyl] side chain, introducing a nitrogen-containing heterocycle.

Properties

IUPAC Name

3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-16-7-6-12-25(14-16)15-21-22(26)11-10-19-17(2)20(24(27)28-23(19)21)13-18-8-4-3-5-9-18/h3-5,8-11,16,26H,6-7,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJNDUBILNOCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3C)CC4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to alkylation reactions to introduce the benzyl and piperidinyl groups. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the chromen-2-one ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved may vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Physicochemical Properties

  • logP : 4.802 (high lipophilicity, suggesting membrane permeability).
  • Water solubility (logSw) : -4.26 (poor aqueous solubility).
  • Polar surface area : 40.787 Ų, indicating moderate polarity .
Structural Analogues and Substituent Variations

The compound belongs to a family of 7-hydroxy-8-substituted chromen-2-ones. Below is a comparative analysis with structurally related derivatives:

Compound Position 3 Substituent Position 8 Substituent Key Properties Reference
Target Compound Benzyl 3-Methylpiperidinylmethyl logP = 4.802; Molecular Weight = 377.48
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 1,3-Benzothiazol-2-yl 3-Methylpiperidinylmethyl Higher polarity due to benzothiazole (logP likely lower than target compound).
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 2-Chlorophenyl; Trifluoromethyl 4-Methylpiperidinylmethyl Enhanced electron-withdrawing effects (Cl, CF₃); potential for altered binding.
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 4-Bromophenyl-thiazol-2-yl 3-Methylpiperidinylmethyl Bromine adds steric bulk; possible impact on kinase inhibition.
7-Hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-3-(4-methylthiazol-2-yl)-2H-chromen-2-one 4-Methylthiazol-2-yl 2-Methylpiperidinylmethyl Methylthiazole may enhance solubility; 2-methylpiperidine alters steric environment.
Key Structural and Functional Differences

Position 3 Substituents: Benzyl group (target compound): Provides hydrophobic interactions but lacks hydrogen-bonding capacity compared to heterocyclic substituents like benzothiazole or thiazole .

Position 8 Substituents :

  • 3-Methylpiperidinylmethyl (target compound): The methyl group on the piperidine ring may influence conformational flexibility and binding pocket interactions.
  • 2-Methylpiperidinylmethyl (): Positional isomerism of the methyl group could lead to distinct steric effects in protein binding .

Physicochemical Properties: The target compound’s logP (4.802) is higher than derivatives with polar groups (e.g., hydroxyethylpiperazine in ’s compound 2, logP ~3.5), suggesting better membrane permeability but reduced solubility .

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